molecular formula C5H8N2O B1283587 N-(2-cyanoethyl)acetamide CAS No. 1119-50-2

N-(2-cyanoethyl)acetamide

Cat. No. B1283587
CAS RN: 1119-50-2
M. Wt: 112.13 g/mol
InChI Key: BCCCXAYKRGNVFN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic systems. It is characterized by the presence of a cyano group attached to an ethyl chain, which is further linked to an acetamide moiety. This structure provides reactive sites for further chemical modifications and makes it a versatile synthon in organic synthesis .

Synthesis Analysis

The synthesis of N-(2-cyanoethyl)acetamide derivatives has been explored in several studies. For instance, compounds with a cyanoethyl acetamide structure have been synthesized using different starting materials, such as 3-fluoro-4-cyanophenol , and by employing various reagents and reaction conditions. The synthesis often involves the formation of the acetamide linkage and the introduction of the cyano group at the ethyl position . Additionally, the synthesis of related compounds, such as N-(1-cyano-2-substituted phenylethyl) acetamides, has been achieved through the reduction of corresponding compounds with reagents like NaTeH .

Molecular Structure Analysis

The molecular structure of N-(2-cyanoethyl)acetamide derivatives has been characterized using various analytical techniques, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis. These techniques have confirmed the identity and purity of the synthesized compounds and provided detailed information about their molecular conformations .

Chemical Reactions Analysis

N-(2-cyanoethyl)acetamide and its derivatives exhibit a range of chemical reactivities that make them useful intermediates in organic synthesis. For example, the cyano group can undergo transformations such as the Beckmann-type rearrangement, leading to the formation of unexpected products like N-benzyl-1,2-ethanediamine . The compound's reactivity has been harnessed to create a variety of novel heterocyclic systems, demonstrating its utility as a synthon in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-cyanoethyl)acetamide derivatives are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and reaction conditions. While the papers provided do not detail specific physical properties such as melting points or solubilities, the chemical properties can be inferred from the reactivity patterns observed in the synthesis and reaction studies .

Scientific Research Applications

Heterocyclic Synthesis

N-(2-cyanoethyl)acetamide is a versatile compound utilized in the synthesis of various heterocyclic systems. It serves as an important intermediate in creating synthetically useful and novel heterocyclic compounds. Its method of preparation and chemical reactivity have been comprehensively surveyed, highlighting its utility in heterocyclic synthesis (Gouda et al., 2015).

Tyrosinase Inhibition and Skin Pigmentation

Research has been conducted on the synthesis of novel bi-heterocyclic acetamides and their role in tyrosinase inhibition. These compounds, including variations of N-(2-cyanoethyl)acetamide, have shown potential in addressing melanogenesis issues, a key factor in skin pigmentation disorders. The compounds exhibit potent tyrosinase inhibition, suggesting their applicability in treatments for skin pigmentation (Butt et al., 2019).

Chemoselective Acetylation

N-(2-cyanoethyl)acetamide has been applied in the chemoselective acetylation of 2-aminophenol, an intermediate step in the synthesis of antimalarial drugs. This process involves various parameters like acyl donors and temperature, demonstrating the compound's role in specialized chemical reactions (Magadum & Yadav, 2018).

Anti-inflammatory Properties

Studies have explored the anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide, a related compound. It has shown promise in reducing inflammation-related cytokines and reactive oxygen species in arthritic conditions, suggesting potential therapeutic applications (Jawed et al., 2010).

Synthon in Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide, another variant, is a valuable synthon for the synthesis of polyfunctionalized heterocyclic compounds. It has been studied for its synthesis, reactivity, and diverse applications in creating complex heterocyclic structures (Gouda, 2014).

Safety And Hazards

The safety data sheet for a similar compound, Acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Carcinogenicity Category 2, which means it is suspected of causing cancer .

properties

IUPAC Name

N-(2-cyanoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5(8)7-4-2-3-6/h2,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCXAYKRGNVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567988
Record name N-(2-Cyanoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)acetamide

CAS RN

1119-50-2
Record name N-(2-Cyanoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-cyanoethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YN Liu, JJ Wang, YT Ji, GD Zhao, LQ Tang… - Journal of Medicinal …, 2016 - ACS Publications
By targeting a new binding region at the interface between αβ-tubulin heterodimers at the colchicine binding site, we designed a series of 7-substituted 1-methyl-1,4-dihydroindeno[1,2-c…
Number of citations: 58 pubs.acs.org
LMM Mouterde, JD Stewart - Organic Process Research & …, 2018 - ACS Publications
The isolation and synthesis of coenzyme A (CoA) has been an important field since this cofactor was discovered in 1947. CoA plays a central role in human metabolism and is vital in …
Number of citations: 7 pubs.acs.org

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